N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
The primary targets of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide Similar compounds have been found to interact with monoamine transporters and 5-ht receptors .
Mode of Action
The exact mode of action of This compound Related compounds have been found to act as substrate-type releasers at dopamine transporters (dat), norepinephrine transporters (net), and serotonin transporters (sert) with nanomolar potencies .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been found to affect major signaling pathways such as mapk and akt/mtor .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to induce dose-related elevations in extracellular dopamine and serotonin in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions, often using alkyl halides in the presence of a base.
Attachment of the Difluorobenzamide Moiety: The final step involves the formation of the amide bond between the benzofuran derivative and the 2,4-difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the amide moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-(1-benzofuran-2-yl)propan-2-amine: A related compound with similar structural features but different biological activities.
2-(2-aminopropyl)benzofuran: Another benzofuran derivative with distinct pharmacological properties.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide is unique due to the presence of the difluorobenzamide moiety, which imparts specific chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other benzofuran derivatives .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2/c1-11(8-14-9-12-4-2-3-5-17(12)23-14)21-18(22)15-7-6-13(19)10-16(15)20/h2-7,9-11H,8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGAADNIMPDSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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